molecular formula C20H19NO4 B12560843 3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 170488-48-9

3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12560843
CAS No.: 170488-48-9
M. Wt: 337.4 g/mol
InChI Key: QJHGHTUUBIGVAG-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features an indole moiety and a trimethoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-(1H-indol-3-yl)acetaldehyde and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Corresponding alcohols from the reduction of the carbonyl group.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules and its potential effects on cellular processes.

Medicine

The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The indole moiety may play a role in binding to these targets, while the trimethoxyphenyl group could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy groups on the phenyl ring.

    3-(1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a single methoxy group on the phenyl ring.

    3-(1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains two methoxy groups on the phenyl ring.

Uniqueness

The presence of three methoxy groups on the phenyl ring in 3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with fewer methoxy groups.

Properties

CAS No.

170488-48-9

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H19NO4/c1-23-18-10-14(11-19(24-2)20(18)25-3)17(22)9-8-13-12-21-16-7-5-4-6-15(13)16/h4-12,21H,1-3H3

InChI Key

QJHGHTUUBIGVAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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